
7ACC2
Overview
Description
7ACC2 (7-(benzyl(methyl)amino)-2-oxo-2H-chromene-3-carboxylic acid) is a carboxycoumarin-derived compound with dual inhibitory activity against the mitochondrial pyruvate carrier (MPC) and monocarboxylate transporter 1 (MCT1) . It exhibits potent inhibition of pyruvate-driven mitochondrial respiration (IC50 = 10–18 nM) and lactate influx (IC50 = 11 nM), making it a promising candidate for anticancer therapy . Structurally, this compound features a doubly activated olefin that enables reversible covalent interactions with nucleophilic residues in the MPC pyruvate-binding site, leading to a "mixed" inhibition mode (decreased Vmax and increased Km for pyruvate uptake) . Its fluorescent properties allow visualization of mitochondrial localization, confirming MPC targeting . Preclinical studies demonstrate this compound’s efficacy in reducing tumor growth in breast and cervical cancer models by disrupting lactate metabolism and mitochondrial energy production .
Preparation Methods
The synthesis of compound 19 involves multiple steps, including the formation of the chromene core and subsequent functionalization. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature controls. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .
Chemical Reactions Analysis
Compound 19 undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by others. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and specific catalysts.
Scientific Research Applications
Compound 19 has several scientific research applications:
Chemistry: It is used as a model compound in studying lactate transport inhibition.
Industry: It may have applications in developing new therapeutic agents and studying metabolic pathways.
Mechanism of Action
Compound 19 exerts its effects by inhibiting lactate transport mediated by monocarboxylate transporter 4 (MCT4). This inhibition limits the ability of cancer cells to fuel the tricarboxylic acid cycle, leading to cytotoxic effects . Additionally, it inhibits cyclophilin D, preventing programmed necrosis in neuronal cells .
Comparison with Similar Compounds
FACC2: Fluorinated Derivative of 7ACC2
FACC2, a fluoro-substituted analog of this compound, was designed to address the metabolic instability of this compound caused by CYP450-mediated oxidative cleavage of its unsubstituted benzyl group . While retaining comparable MPC inhibitory potency (IC50 = 16 nM vs. 18 nM for this compound), FACC2 exhibits a distinct inhibition profile: it increases the Km of pyruvate (0.20 mM) without significantly altering Vmax, suggesting a competitive-like mechanism compared to this compound’s mixed inhibition . Computational docking studies reveal both compounds bind near the MPC pyruvate-binding site, but fluorine substitution in FACC2 enhances metabolic stability, making it pharmacokinetically superior .
UK-5099: Prototype MPC Inhibitor
UK-5099, an α-cyano-cinnamate derivative, is a well-characterized MPC inhibitor. Like this compound, it blocks pyruvate entry into mitochondria but lacks MCT1 inhibitory activity . While this compound matches UK-5099’s MPC inhibitory efficacy, its dual targeting of MPC and MCT1 provides broader metabolic disruption in cancer cells, particularly in glycolytic tumors reliant on lactate shuttling .
AZD3965 and BAY-8002: MCT1-Specific Inhibitors
AZD3965 and BAY-8002 are selective MCT1 inhibitors that block lactate transport. Unlike these compounds, this compound’s primary anticancer effects stem from MPC inhibition, as recent studies clarify its low-affinity interaction with MCT1 . However, this compound’s ability to co-inhibit MCT1 in certain contexts (e.g., pancreatic adenocarcinoma) may enhance its antitumor efficacy by disrupting both mitochondrial and glycolytic pathways .
Carsalam and Quinolones
Carsalam and quinolones (e.g., 7ACC1) share a Michael acceptor pharmacophore with this compound, enabling reversible covalent binding to MPC . While these compounds exhibit MPC inhibition, this compound’s carboxycoumarin scaffold confers higher specificity and potency (IC50 = 10–18 nM vs. ~27 μM for quinolones) .
Data Tables
Table 1: Pharmacological Properties of this compound and Comparators
Table 2: Structural and Functional Differences
Feature | This compound | FACC2 | AZD3965 |
---|---|---|---|
Core Structure | Carboxycoumarin | Fluorinated carboxycoumarin | Thienopyrimidine |
Binding Site | MPC pyruvate pocket | MPC pyruvate pocket | MCT1 substrate cavity |
Fluorescence | Yes (mitochondrial tracking) | Yes | No |
Dual Inhibition | MPC + MCT1 | MPC-specific | MCT1-specific |
Research Findings
- Mechanistic Insights : this compound’s mixed inhibition arises from covalent interactions with MPC residues (e.g., Lys-45, Asp-48), reducing pyruvate flux and forcing cancer cells into metabolic crisis .
- Therapeutic Efficacy: In 4T1 breast cancer models, this compound suppresses tumor growth by 60% (3 mg/kg dose) without significant toxicity, outperforming non-fluorinated analogs .
- Metabolic Impact : Acute MPC inhibition by this compound lowers hepatic glucose output, suggesting applications in metabolic disorders .
Biological Activity
7ACC2 is a compound recognized for its potent biological activity, particularly in the context of cancer metabolism. This article delves into the mechanisms through which this compound exerts its effects, its implications for cancer therapy, and relevant research findings, including data tables and case studies.
This compound functions primarily as an inhibitor of the mitochondrial pyruvate carrier (MPC). By blocking this carrier, this compound prevents the transport of pyruvate into the mitochondria, leading to several metabolic alterations in cancer cells:
- Inhibition of Lactate Uptake : The blockade of MPC activity inhibits lactate uptake, which is crucial for the metabolic symbiosis between glycolytic and oxidative cancer cells. This disruption is significant because it promotes intracellular pyruvate accumulation while preventing its conversion to lactate .
- Induction of Tumor Reoxygenation : By inhibiting lactate metabolism, this compound induces reoxygenation of tumors, which can enhance the efficacy of radiotherapy. Studies have shown that pre-treatment with this compound significantly improves the anticancer effects of radiation therapy .
- Cytotoxic Effects : Unlike other inhibitors, such as AR-C155858, which primarily exhibit cytostatic effects, this compound induces cytotoxic effects in tumor spheroids. This is associated with increased glycolysis and lactate accumulation in the extracellular space .
Case Studies and Experimental Data
Several studies have investigated the biological activity of this compound:
- In Vitro Studies : Research utilizing hyperpolarized -pyruvate has demonstrated that this compound effectively blocks mitochondrial pyruvate transport, leading to metabolic changes that favor tumor cell death over survival. The study highlighted that while both MCT1 and MPC inhibitors block cancer cell growth, only this compound induces significant cytotoxicity .
- In Vivo Studies : In animal models, treatment with this compound resulted in reduced hypoxia within tumors and enhanced sensitivity to radiotherapy. Measurements indicated that tumors treated with this compound showed improved oxygenation and reduced lactate levels, further supporting its potential as an anticancer agent .
Data Table: Summary of Key Findings
Potential Applications in Cancer Therapy
The unique mechanism by which this compound operates positions it as a promising candidate for cancer treatment strategies aimed at metabolic reprogramming. By targeting the MPC:
- Combination Therapies : The ability to enhance radiotherapy effectiveness suggests potential for combination therapies where this compound could be used alongside traditional treatments to improve outcomes for patients with hypoxic tumors.
- Selective Targeting : While MPC is expressed in healthy tissues, the differential expression in various cancers may allow for selective targeting, minimizing potential side effects associated with broader metabolic inhibitors.
Q & A
Basic Research Questions
Q. What are the primary molecular targets of 7ACC2, and how do its inhibitory mechanisms differ between MCT1 and mitochondrial pyruvate carriers (MPCs)?
- This compound primarily inhibits monocarboxylate transporter 1 (MCT1), with an IC50 of ~10 nM for lactate uptake in SiHa cells, and acts as a potent MPC inhibitor, blocking pyruvate entry into mitochondria . While MCT1 inhibition disrupts lactate shuttling in oxidative tumor cells, MPC inhibition starves mitochondria of pyruvate, reducing ATP production and forcing reliance on glycolysis. The dual mechanism synergistically limits tumor progression .
Q. How should researchers prepare this compound stock solutions given its solubility profile?
- This compound is insoluble in water and ethanol but dissolves in DMSO (≥47.5 mg/mL). For in vitro studies, prepare a stock solution in DMSO (e.g., 10 mM), aliquot to avoid freeze-thaw cycles, and dilute in cell culture media to ensure final DMSO concentrations ≤0.1% to prevent cytotoxicity. Store aliquots at -20°C .
Q. What in vitro assays are most effective for assessing this compound’s impact on lactate transport and cellular metabolism?
- Use lactate uptake assays (e.g., radiolabeled [14C]-lactate) to quantify MCT1 inhibition . For metabolic profiling, employ Seahorse XFe Analyzers to measure oxygen consumption rate (OCR) and extracellular acidification rate (ECAR), which reflect mitochondrial respiration and glycolysis, respectively. Validate MPC inhibition via pyruvate-driven OCR suppression .
Q. What are the critical parameters for designing in vivo studies with this compound?
- In murine models, a dose of 3 mg/kg (intraperitoneal) achieves a plasma Cmax of 4 μM with a 4.5-hour half-life. Administer daily for 5–10 days to observe tumor growth delay. Monitor body weight and serum lactate levels to assess toxicity .
Advanced Research Questions
Q. How can computational homology modeling enhance the design of this compound derivatives with improved pharmacokinetics?
- Homology models of human MPC1/2 generated via MODELLER 9.18 and docking studies (AutoDock Vina) reveal this compound’s reversible covalent interaction with pyruvate-binding residues. Fluorine substitutions on phenyl/benzyl groups (e.g., FACC2) improve metabolic stability by reducing CYP450-mediated oxidation while retaining potency (IC50 ~16 nM) .
Q. What experimental strategies are recommended when this compound only partially inhibits lactate uptake in certain cell types?
- In THP-1 macrophages, this compound incompletely blocks lactate uptake due to MCT4 redundancy. Combine this compound with MCT4-specific inhibitors (e.g., diclofenac) or genetic knockdown (siRNA) for additive effects. Validate via qPCR (MCT1/4 expression) and intracellular lactate measurements .
Q. How does this compound’s inhibition of mitochondrial pyruvate transport contribute to anti-tumor effects in breast cancer models?
- This compound reduces pyruvate-driven respiration (Vmax by 55%) and increases Km (0.19 mM vs. 0.07 mM in controls), indicating mixed inhibition. This disrupts TCA cycle flux, forcing glycolytic ATP production and lactic acidosis, which impairs 4T1 tumor growth in vivo .
Q. In multi-omics studies, how can transcriptomic and proteomic data elucidate this compound’s effects on macrophage polarization?
- Integrate RNA-seq (e.g., GPNMB, PPARG downregulation) and proteomics (e.g., TNF-α reduction) to map this compound’s role in shifting M1-like macrophages to anti-inflammatory states. Use ELISA for cytokine validation and Seahorse assays for metabolic profiling .
Q. What structural features of this compound enable reversible covalent binding to MPC, and how can SAR studies optimize this interaction?
- The carboxycoumarin core and benzyl-methylamino group form reversible bonds with MPC cysteine residues. Structure-activity relationship (SAR) studies show fluorination at the benzyl position (FACC2) enhances stability without altering potency, while bis-fluorination (FACC1) abolishes activity .
Q. How does this compound synergize with radiotherapy in cancer treatment?
- This compound sensitizes tumors to radiation by inducing metabolic stress (e.g., ATP depletion) and reducing antioxidant capacity. In SiHa xenografts, combining this compound (3 mg/kg) with radiotherapy delays tumor growth 2-fold compared to monotherapy .
Q. Methodological Notes
- Controls for Specificity : Include AR-C155858 (MCT1-specific inhibitor) and UK-5099 (MPC-specific inhibitor) to distinguish this compound’s dual effects .
- Data Contradictions : Address incomplete lactate inhibition by cross-validating with genetic models (e.g., CRISPR-Cas9 MCT1/4 knockout) .
- Multi-Omics Integration : Use tools like MetaboAnalyst for metabolomics and Ingenuity Pathway Analysis (IPA) for transcriptomic-proteomic network mapping .
Properties
IUPAC Name |
7-[benzyl(methyl)amino]-2-oxochromene-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO4/c1-19(11-12-5-3-2-4-6-12)14-8-7-13-9-15(17(20)21)18(22)23-16(13)10-14/h2-10H,11H2,1H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTKDQPFUOFAMRL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2=CC3=C(C=C2)C=C(C(=O)O3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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